

# chemical and physical properties of 2-bromopentan-3-one

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## Compound of Interest

Compound Name: 2-Bromopentan-3-one

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## An In-depth Technical Guide to 2-Bromopentan-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and synthetic methodologies related to **2-bromopentan-3-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical and Physical Properties

**2-Bromopentan-3-one**, an  $\alpha$ -haloketone, is a versatile reagent in organic synthesis. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **2-Bromopentan-3-one**

Property	Value	Source
IUPAC Name	2-bromopentan-3-one	[1]
Synonyms	2-Bromo-3-pentanone, $\alpha$ -Bromodiethyl ketone, Ethyl $\alpha$ -bromoethyl ketone	[1]
CAS Number	815-52-1	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO	[1][2][3][4]
Molecular Weight	165.03 g/mol	[1][3]
Appearance	Not explicitly stated, but likely a liquid at room temperature	
Boiling Point	Data not available in searched sources	[5]
Melting Point	Data not available in searched sources	
Density	Data not available in searched sources	
Solubility	Soluble in organic solvents	[6]
InChI Key	VUDTYIUNUSPULX-UHFFFAOYSA-N	[1]
SMILES	CCC(=O)C(C)Br	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-bromopentan-3-one**. The following table summarizes available spectroscopic data.

Table 2: Spectroscopic Data for **2-Bromopentan-3-one**

Spectrum	Key Features	Source
$^{13}\text{C}$ NMR	Data available in spectral databases	[1]
Mass Spectrometry (GC-MS)	Data available in spectral databases	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available	[1]

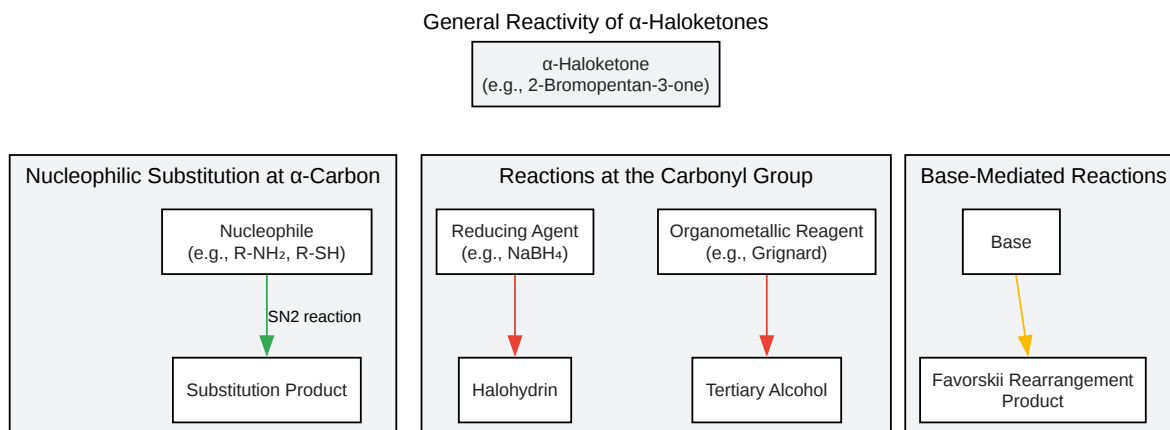
## Reactivity and Synthetic Applications

As an  $\alpha$ -haloketone, **2-bromopentan-3-one** exhibits characteristic reactivity at two primary electrophilic sites: the carbonyl carbon and the  $\alpha$ -carbon bearing the bromine atom.[7][8] This dual reactivity makes it a valuable precursor in various organic transformations.

The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the  $\alpha$ -carbon highly susceptible to nucleophilic attack.[7] Common reactions include nucleophilic substitution, where the bromide ion is displaced, and reactions involving the carbonyl group, such as reduction and addition of organometallic reagents.

**2-Bromopentan-3-one** is utilized in the synthesis of more complex molecules, including  $\beta$ -unsaturated ketones and various heterocyclic compounds like thiazoles and pyrroles.[9] One notable application is in the Favorskii rearrangement, where treatment with a base leads to a ring contraction to form a carboxylic acid derivative.[9]

Below is a diagram illustrating the general reactivity of  $\alpha$ -haloketones, which is applicable to **2-bromopentan-3-one**.



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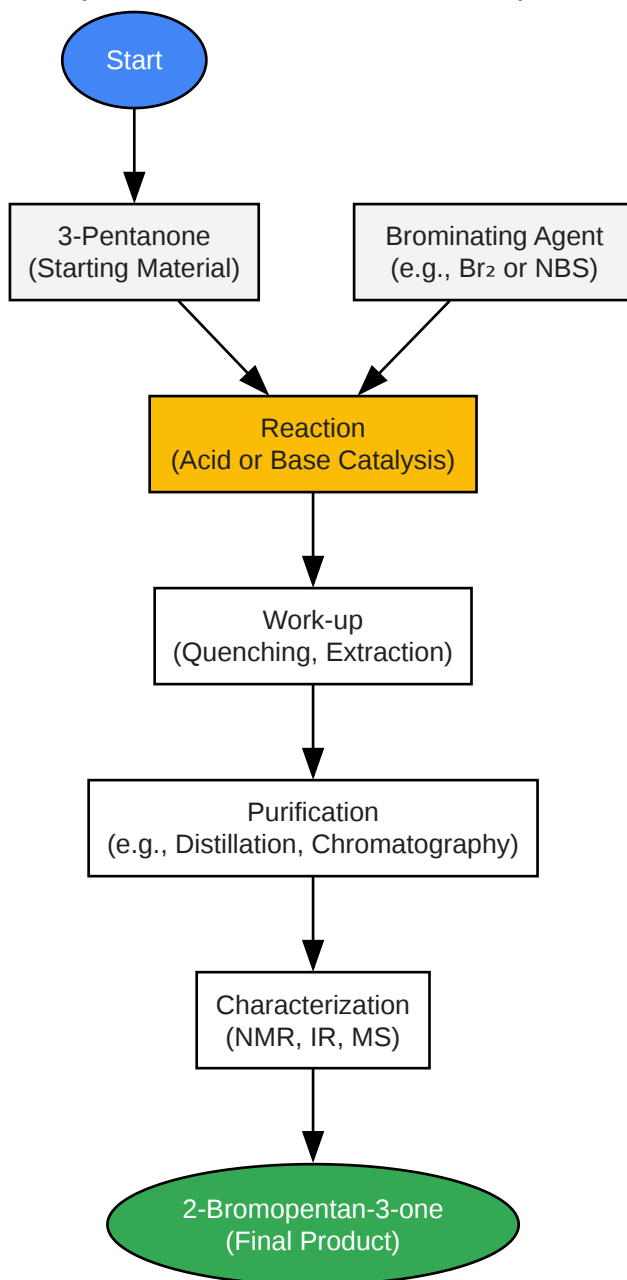
### General Reactivity of $\alpha$ -Haloketones

## Synthesis of 2-Bromopentan-3-one

The synthesis of  $\alpha$ -haloketones like **2-bromopentan-3-one** typically involves the direct halogenation of the corresponding ketone, in this case, 3-pentanone.<sup>[8]</sup> This reaction can be carried out under acidic or basic conditions to facilitate the formation of the enol or enolate, which then reacts with an electrophilic bromine source.

A general workflow for the synthesis of **2-bromopentan-3-one** is depicted in the following diagram.

## General Synthesis Workflow for 2-Bromopentan-3-one



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